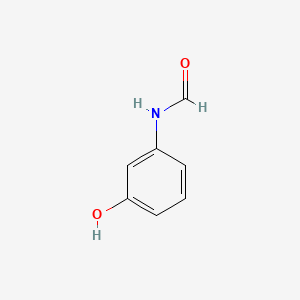

N-(3-hydroxyphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMAQVFRFZZDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179594 | |

| Record name | 3-Formylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24891-35-8 | |

| Record name | 3-Formylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxyphenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FORMYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYW1RFY6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(3-hydroxyphenyl)formamide physical and chemical properties

This guide provides a comprehensive technical analysis of N-(3-hydroxyphenyl)formamide , a critical intermediate in organic synthesis and medicinal chemistry.[1]

Synonyms: 3-Formamidophenol, m-Formamidophenol, 3'-Hydroxyformanilide CAS Registry Number: 24891-35-8 Molecular Formula: C₇H₇NO₂ Molecular Weight: 137.14 g/mol

Introduction & Significance

This compound is a bifunctional aromatic building block characterized by a phenolic hydroxyl group at the meta position relative to a formamide moiety . This structural arrangement imparts unique chemical versatility, making it a valuable scaffold in the synthesis of:

-

Isocyanides: Precursors for multicomponent reactions (IMCRs) in combinatorial drug discovery.[1]

-

Carbamate Pesticides: A known metabolite and structural analogue of the acaricide Formetanate .

-

Heterocycles: A potential precursor for benzoxazoles and other nitrogenous heterocycles via cyclodehydration.

Unlike its para-isomer (Paracetamol/Acetaminophen analogue), the meta-isomer is less explored in direct pharmacology but serves as a pivotal "chemical handle" for diversifying aromatic cores in library synthesis.

Physical Characterization

Physical State & Appearance

While many formanilides are crystalline solids, This compound is frequently isolated as a viscous black or brown oil or a low-melting solid [1, 2].[1] This physical state is often attributed to the presence of stable rotamers (cis/trans isomers) around the amide bond, which disrupts crystal lattice packing.[1]

Solubility Profile

The compound exhibits amphiphilic character due to the polar amide/hydroxyl groups and the lipophilic phenyl ring.

-

High Solubility: DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate.[1]

-

Moderate Solubility: Chlorinated solvents (Chloroform, DCM) - often requires heating.[1]

Key Physical Constants

| Property | Value | Notes |

| Boiling Point | ~376 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.31 g/cm³ | Predicted.[3] |

| LogP | 0.55 – 0.90 | Indicates moderate lipophilicity; suitable for CNS drug scaffolds. |

| pKa (Phenol) | ~9.8 | Typical for m-substituted phenols.[1] |

| pKa (Amide) | ~ -0.5 | Protonation occurs on Oxygen; very weak base.[1] |

Chemical Properties & Spectroscopy

Amide Rotamerism (Cis/Trans Equilibrium)

A defining feature of this compound is the restricted rotation around the C-N amide bond, leading to distinct cis and trans conformers observable in NMR spectroscopy. This equilibrium is solvent-dependent and critical for interpreting spectral data.

Experimental ¹H NMR Data (400 MHz, CDCl₃): The spectrum typically displays dual sets of signals due to rotamers [1].[4]

-

Formyl Proton (-CHO): Appears as two singlets (or doublets due to NH coupling) around δ 8.3 – 9.0 ppm .

-

Amide Proton (-NH): Broad singlets, often exchangeable.[1]

-

Aromatic Protons: Complex multiplet patterns between δ 6.3 – 7.9 ppm , shifted by the electron-donating -OH and electron-withdrawing -NHCHO groups.

Reactivity Profile

The molecule possesses three distinct reactive centers:

-

Nitrogen (Amide): Susceptible to dehydration to form Isocyanides (R-N≡C).[1]

-

Oxygen (Phenol): Nucleophilic; undergoes O-alkylation or acylation.[1]

-

Carbonyl (Formyl): Susceptible to hydrolysis to regenerate the amine.

Visualization: Chemical Reactivity Map

Figure 1: Strategic reactivity pathways for this compound. Green arrow indicates the primary application in modern multicomponent synthesis.

Synthesis & Production

Laboratory Scale Synthesis

The most robust method involves the N-formylation of 3-aminophenol .

Protocol:

-

Reagents: 3-Aminophenol (1.0 eq), Formic Acid (excess) or Ethyl Formate.[1]

-

Catalyst: Solid acid catalysts (e.g., magnetic nanocatalysts) or simple reflux.[1]

-

Conditions: Reflux at 60–80 °C for 2–6 hours.

-

Workup: Evaporation of solvent/excess reagent.

-

Purification: Column chromatography (Silica gel, PE/EtOAc) is often required to remove unreacted amine and separate the product from tarry byproducts [1].[1]

Green Chemistry Alternative: Recent methods utilize CO₂ reduction with amines using NaBH(OAc)₃, offering a sustainable route avoiding corrosive formic acid [2].[1]

Applications in Drug Development

Isocyanide-Based Multicomponent Reactions (IMCRs)

The formamide group is the direct precursor to isocyanides via dehydration (using POCl₃/Et₃N).[1] The resulting 3-hydroxyphenyl isocyanide is a versatile input for:

-

Passerini Reactions: Forming α-acyloxy carboxamides.

-

Ugi Reactions: Creating dipeptide scaffolds. This pathway allows the rapid generation of "drug-like" libraries containing the phenol moiety, which can serve as a hydrogen bond donor in protein-ligand interactions.

Metabolite of Formetanate

In toxicology and agrochemical safety, this compound is identified as a degradation product and metabolite of Formetanate Hydrochloride , a carbamate insecticide [3].[1] Understanding its stability and toxicity is crucial for environmental risk assessments of this pesticide class.

Visualization: Metabolic/Degradation Pathway

Figure 2: Degradation pathway of Formetanate yielding this compound.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Handling: Use in a fume hood. The compound may contain traces of unreacted 3-aminophenol, which is toxic and a potential mutagen.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol group (turning the sample dark black).

References

-

Royal Society of Chemistry. Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. (2018).

-

ChemicalBook. this compound 1H NMR Spectrum Data. (2025).[2][5]

-

US EPA. Formetanate Hydrochloride - Human Health Risk Assessment. (2018).

-

National Institutes of Health (PubChem). 3-Formamidophenol Compound Summary. (2025).[2][5]

-

ScienceMadness. Formamide Properties and Reactivity. (2022).[6]

Sources

N-(3-hydroxyphenyl)formamide IUPAC name and synonyms

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative data.[1]

Chemical Identity, Synthesis, and Pharmacophore Applications

Executive Summary

N-(3-Hydroxyphenyl)formamide (CAS: 24891-35-8) is a meta-substituted phenolic amide serving as a critical intermediate in the synthesis of N-alkylated aminophenols and carbamate-based acetylcholinesterase (AChE) inhibitors.[1][2] Unlike its para-isomer (a structural analog of acetaminophen), this compound is primarily utilized as a scaffold for generating N-methyl-3-aminophenol derivatives via reduction, or as a masked isocyanate precursor in heterocyclic synthesis.[1] This guide details its physicochemical profile, rotameric spectroscopic behavior, and a validated synthesis protocol.[1]

Chemical Identity & Nomenclature

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3'-Hydroxyformanilide; m-Formamidophenol; N-Formyl-3-aminophenol |

| CAS Registry Number | 24891-35-8 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| SMILES | O=CNc1cccc(O)c1 |

| InChI Key | HTMAQVFRFZZDGO-UHFFFAOYSA-N |

Physicochemical Profile

The physical state of this compound is often reported inconsistently in literature due to its tendency to form supercooled liquids or viscous oils upon isolation, despite being a solid in its pure crystalline form.[1][2]

| Property | Value | Notes |

| Physical State | Viscous oil or off-white solid | Often isolated as a "black oil" in crude form; crystallizes upon standing or trituration.[1] |

| Melting Point | 112–115 °C (approx.) | Lower than the para-isomer (134–136 °C) due to reduced intermolecular H-bonding symmetry.[1] |

| Boiling Point | ~376 °C (Predicted) | Decomposes at elevated temperatures before boiling at atm pressure.[2] |

| pKa (Phenol) | ~9.8 | Typical for meta-substituted phenols.[1][2] |

| LogP | 0.65 – 0.85 | Moderate lipophilicity; soluble in polar organic solvents (DMSO, MeOH, EtOAc).[2] |

Spectroscopic Characterization: The Rotamer Challenge

A critical feature of this compound is the restricted rotation around the C–N amide bond, leading to the observation of cis and trans rotamers in NMR spectroscopy at room temperature.[1][2] This is a common source of confusion where researchers may misinterpret the "doubling" of peaks as impurities.[1]

1H NMR Analysis (DMSO-d₆)

The formyl proton (-CH O) typically appears as two distinct signals due to the equilibrium between the cis (minor) and trans (major) conformers.[1][2]

-

Major Rotamer (trans): ~8.25 ppm (d, J ~ 2 Hz, CHO); ~10.0 ppm (s, OH).

-

Minor Rotamer (cis): ~8.70 ppm (d, J ~ 11 Hz, CHO).

-

Aromatic Region: Multiplets between 6.4 – 7.2 ppm.[1]

Technical Note: The cis rotamer displays a larger coupling constant (J ~ 11 Hz) between the formyl proton and the N-H proton compared to the trans rotamer.[1] Adding D₂O collapses the formyl doublets into singlets by exchanging the N-H proton.[1]

Figure 1: Equilibrium between cis and trans rotamers observable in NMR.

Validated Synthesis Protocol

Objective: Synthesis of this compound from 3-aminophenol. Scale: 50 mmol basis.

Reagents

-

Reagent: Formic Acid (85-98%) - 20 mL (Excess)

-

Solvent: Toluene (optional, for azeotropic removal of water)

Step-by-Step Methodology

-

Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.46 g of 3-aminophenol in 20 mL of formic acid.

-

Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate / Hexane). The starting amine (more polar) will disappear, replaced by the less polar amide spot.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess formic acid.

-

The residue will likely be a dark viscous oil.[1]

-

Purification: Dilute with ice-cold water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ (to remove residual acid) and Brine.

-

-

Crystallization: Dry over anhydrous Na₂SO₄ and evaporate. If the product remains an oil, triturate with cold diethyl ether or a Hexane/EtOAc mixture to induce precipitation of the solid.[1]

Critical Process Parameters (CPPs)

-

Temperature Control: Do not exceed 120 °C during workup to prevent thermal decomposition or polymerization.[1]

-

Acidity: Ensure complete removal of formic acid; residual acid can catalyze hydrolysis back to the amine during storage.[1][2]

Figure 2: Synthetic pathway via direct formylation.

Applications in Drug Development

The N-formyl group is versatile in medicinal chemistry, serving two primary roles:

-

Precursor to N-Methylamines: Reduction of this compound (e.g., using Borane-DMS or LiAlH₄) yields 3-(methylamino)phenol .[1][2] This is a specific intermediate for synthesizing carbamate-based cholinesterase inhibitors such as analogs of Rivastigmine or Neostigmine , used in treating Alzheimer's disease and Myasthenia Gravis.[1]

-

Masked Isocyanate: Under dehydration conditions (e.g., POCl₃), the formamide can be converted to the isocyanate (or isocyanide), which can then undergo cycloaddition reactions to form benzoxazoles or other heterocycles.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound is hygroscopic and sensitive to hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724497, this compound.[1] Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] (Reference for interpreting solvent/rotamer peaks). J. Org.[1][4] Chem. Retrieved from [Link]

Sources

Technical Guide: Spectral Analysis of N-(3-hydroxyphenyl)formamide

This guide outlines the spectral characterization of N-(3-hydroxyphenyl)formamide , a compound exhibiting significant conformational isomerism that complicates standard spectral interpretation.

Executive Summary

Compound: this compound

CAS: 14062-17-0

Synonyms: 3'-Hydroxyformanilide, N-Formyl-3-aminophenol

Molecular Formula:

This guide provides a comprehensive reference for the identification of this compound. Unlike simple acetanilides, formanilides exist in solution as a dynamic equilibrium of cis and trans rotamers (relative to the C-N bond). This results in "signal doubling" in NMR spectroscopy, often mistaken for impurities by less experienced researchers. The data below accounts for this equilibrium.

Structural Dynamics & Rotamerism

Before interpreting spectra, one must understand the physical state of the molecule in solution. The partial double-bond character of the amide C-N bond creates a high rotation barrier (~18-20 kcal/mol), leading to two observable conformers on the NMR time scale at room temperature.

-

Major Conformer (Trans/Z): The carbonyl oxygen is anti to the phenyl ring (sterically favored in meta-substituted systems).

-

Minor Conformer (Cis/E): The carbonyl oxygen is syn to the phenyl ring.

Note: In polar aprotic solvents like DMSO-

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

Protocol: Sample Preparation

-

Solvent: DMSO-

is the preferred solvent. It ensures complete solubility of the phenolic moiety and slows proton exchange, allowing for the observation of distinct NH and OH signals. -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Temperature: 298 K. (Note: Heating to >373 K will cause signal coalescence as rotation becomes fast on the NMR timescale).

H NMR Data (400 MHz, DMSO- )

Data is presented for the mixture. Chemical shifts (

| Proton Assignment | Multiplicity | Shift ( | Shift ( | Diagnostic Notes |

| -CHO (Formyl) | Singlet / Doublet* | 8.24 | 8.60 - 8.75 | The cis formyl proton is significantly downfield due to the magnetic anisotropy of the phenyl ring. May show small coupling to NH ( |

| -NH- (Amide) | Broad Singlet | 10.05 | 10.20 | Highly dependent on concentration and temperature. |

| -OH (Phenol) | Broad Singlet | 9.35 | 9.45 | Exchangeable with |

| Ar-H (C2) | Singlet (t) | 7.18 | 7.30 | The proton between NH and OH groups. |

| Ar-H (C4/C6) | Multiplet | 6.95 - 7.10 | 6.95 - 7.10 | Overlapping region. |

| Ar-H (C5) | Triplet (pseudo) | 6.45 - 6.55 | 6.45 - 6.55 | Upfield due to ortho-OH shielding. |

C NMR Data (100 MHz, DMSO- )

Rotameric splitting is also observed in the carbon spectrum, particularly for the carbonyl and ipso carbons.

| Carbon Assignment | Shift ( | Shift ( |

| C=O (Formyl) | 159.2 | 162.5 |

| C-OH (C3) | 157.8 | 157.6 |

| C-N (C1) | 139.5 | 138.8 |

| Ar-C (C5) | 129.6 | 129.8 |

| Ar-C (C2/4/6) | 106.0 - 111.0 | 106.0 - 111.0 |

Vibrational Spectroscopy (FT-IR)

IR analysis is less sensitive to rotamerism but provides critical functional group validation.

Method: KBr Pellet or ATR (Attenuated Total Reflectance) on solid sample.

| Frequency ( | Assignment | Intensity | Description |

| 3200 - 3400 | Broad, Strong | Overlapping stretching vibrations of the phenolic OH and amide NH. | |

| 1660 - 1690 | Strong | Amide I band. Characteristic of secondary amides. | |

| 1590 - 1610 | Medium | Aromatic ring breathing modes. | |

| 1530 - 1550 | Medium | Amide II band. N-H bending / C-N stretching coupling. | |

| 1200 - 1240 | Strong | Phenolic C-O stretch. | |

| 770, 690 | Medium | Out-of-plane bending (meta-substituted benzene). |

Mass Spectrometry (MS)[5]

Ionization Mode: Electron Impact (EI, 70 eV)

The fragmentation pattern is driven by the stability of the aromatic core and the facile loss of the formyl group.

Primary Fragmentation Pathway:

-

Molecular Ion (

): m/z 137 (Base peak or high intensity). -

Loss of CO (

): m/z 109. This generates the 3-aminophenol radical cation. -

Loss of CHO (

): m/z 108. Alternative pathway yielding the aminophenol cation. -

Loss of HCO + H (

): m/z 107. Formation of the hydroxyphenyl cation.

Fragmentation Workflow Diagram

The following diagram illustrates the logical decay of the parent ion.

Figure 1: Electron Impact (EI) fragmentation pathway for this compound.

Synthesis & Purification Context

To ensure the spectra above match your sample, the synthesis route must be considered. Impurities from these steps (e.g., unreacted amine, di-formylation) can mimic rotamer signals.

Standard Route: Formylation of 3-aminophenol using Formic Acid or Acetic Formic Anhydride.

Figure 2: Synthesis and purification workflow to isolate analytical-grade material.

Common Impurities

-

3-Aminophenol (Starting Material): Look for broad

signal at 4.5-5.0 ppm and upfield aromatic shifts. -

O-Formylation: If reaction conditions are too harsh, the phenolic oxygen may also be formylated (ester formation). Look for a new carbonyl peak >1700

in IR.

References

-

Rotamerism in Formanilides: Bourn, A. J. R., et al. "Conformational Isomerism in N-Substituted Formamides." Canadian Journal of Chemistry, vol. 46, no. 17, 1968, pp. 2773-2779.

-

General Spectral Data (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3452 (Analogous Anilides).

-

Synthesis & Characterization: Reddy, P. G., et al.[1][2] "A Simple and Efficient N-Formylation of Amines." Tetrahedron Letters, vol. 41, no. 47, 2000, pp. 9149-9151.

Sources

Technical Guide: Thermal Stability & Decomposition of N-(3-hydroxyphenyl)formamide

Executive Summary & Chemical Identity[1]

N-(3-hydroxyphenyl)formamide (CAS: 24891-35-8), also known as 3-formamidophenol, is a critical intermediate in the synthesis of carbamate-based cholinesterase inhibitors (e.g., analogues of rivastigmine or neostigmine). While often treated as a stable solid in theoretical workflows, practical handling reveals significant sensitivity to moisture and oxidative stress, often resulting in the degradation of the off-white solid into a dark viscous oil—a phenomenon frequently misidentified as melting.

This guide provides a definitive technical framework for characterizing its thermal stability, understanding its decomposition kinetics, and establishing robust storage protocols.

Physicochemical Baseline

| Property | Value / Characteristic | Notes |

| CAS Number | 24891-35-8 | Verified Registry Number |

| Molecular Formula | C₇H₇NO₂ | MW: 137.14 g/mol |

| Physical State | Solid (Pure) / Oil (Impure) | Highly hygroscopic; deliquesces upon hydrolysis.[1][2][3] |

| Melting Point | 115–118°C (Predicted/Pure) | Field Note: Often observed as a "melt" <100°C due to solvent depression or hydrolysis.[1] |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in non-polar solvents (Hexane).[1][2] |

Thermal Behavior & Decomposition Mechanisms[4][5][6][7][8][9][10][11][12]

The thermal stability of this compound is governed by two competing pathways: Hydrolytic Cleavage (moisture-driven) and Thermal Elimination (temperature-driven). Understanding the distinction is vital for interpreting TGA/DSC data.

The Degradation Pathways

The molecule possesses a formamide moiety susceptible to cleavage and a phenolic hydroxyl group prone to oxidation.

Figure 1: Mechanistic pathways governing the stability of this compound.[1][4] The hydrolysis pathway is the dominant cause of shelf-life failure.

Thermodynamics (DSC/TGA Interpretation)

When analyzing this compound, researchers often encounter confusing thermal traces. Here is the expert interpretation:

-

Event A (80–100°C): Broad endotherm.[1]

-

Diagnosis: Desolvation or loss of sorbed water. If the sample is impure, this overlaps with the "pseudo-melting" of the hydrolyzed mixture.

-

-

Event B (115–120°C): Sharp endotherm.

-

Diagnosis: True melting point of the crystalline solid.

-

-

Event C (>160°C): Exothermic onset followed by mass loss.[1]

Experimental Protocols for Stability Assessment

To generate valid data, you must isolate intrinsic thermal stability from extrinsic moisture effects.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine purity and true melting point.[1]

-

Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan .

-

Sealing: Use a hermetic lid with a pinhole .

-

Why? The pinhole allows volatiles (moisture) to escape, preventing the "pressure cooker" effect which shifts degradation onsets, while still containing the solid.

-

-

Purge: Nitrogen at 50 mL/min.

-

Ramp: Heat from 25°C to 250°C at 10°C/min.

-

Acceptance Criteria: A single sharp peak >110°C indicates high purity. A broad shoulder <100°C indicates hydrolysis has already occurred.

Protocol B: Accelerated Aging (Stress Testing)

Purpose: To simulate shelf-life stability.[1]

-

Aliquot: Place 50 mg samples into three HPLC vials.

-

Conditions:

-

Vial 1: Control (4°C, desiccated).

-

Vial 2: Thermal Stress (60°C, dry).

-

Vial 3: Hydrolytic Stress (40°C, 75% Relative Humidity).

-

-

Duration: 72 hours.

-

Analysis: Dilute in Acetonitrile:Water (50:50) and analyze via HPLC-UV (254 nm).

-

Look for: Appearance of 3-aminophenol (early eluter compared to formamide).

-

Figure 2: Workflow for validating the thermal integrity of the raw material.

Storage and Handling Recommendations

Based on the decomposition profile, the following handling procedures are mandatory to maintain scientific integrity:

-

Moisture Exclusion: The primary enemy is water. Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Cold Storage: Maintain at -20°C for long-term storage.

-

Reasoning: At room temperature, trace moisture catalyzes the autocatalytic hydrolysis to 3-aminophenol.

-

-

Visual Indicator: If the solid turns from off-white/beige to dark brown or black , it has degraded. The color comes from the oxidation of the hydrolytic byproduct (3-aminophenol) into quinone imines. Do not use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280560, this compound. Retrieved January 29, 2026 from [Link]

- Encyclopedia of Reagents for Organic Synthesis.Formanilides and their thermal stability. (General reference for N-arylformamide chemistry).

Sources

- 1. Formamide - Wikipedia [en.wikipedia.org]

- 2. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.com [fishersci.com]

- 4. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proceedings.aiche.org [proceedings.aiche.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Technical Monograph: N-(3-Hydroxyphenyl)formamide (3-Hydroxyformanilide)

Topic: Potential Biological Activities of 3-Hydroxyformanilide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Biological Potential, Pharmacophore Analysis, and Experimental Validation Frameworks

Executive Summary

3-Hydroxyformanilide (CAS: 24891-35-8), also known as N-(3-hydroxyphenyl)formamide, represents a privileged scaffold in medicinal chemistry, bridging the structural gap between simple phenolic antioxidants and complex kinase inhibitors. While historically utilized as a synthetic intermediate for benzoxazinorifamycin antibiotics, emerging data suggests distinct biological activities of the parent molecule itself.

This guide analyzes the compound’s pharmacological potential, focusing on three core domains: kinase modulation (specifically 3-kinase pathways) , antimicrobial efficacy , and redox regulation . By synthesizing direct biological evidence with Structure-Activity Relationship (SAR) inferences from the broader formanilide and aminophenol classes, we provide a roadmap for researchers to validate these activities in vitro.

Chemical Biology Profile & Pharmacophore Analysis

To understand the biological behavior of 3-hydroxyformanilide, we must first dissect its molecular architecture. It is an isomer of the analgesic paracetamol (N-(4-hydroxyphenyl)acetamide), but the meta-substitution and formyl group confer distinct electronic and steric properties.

Structural Determinants[1]

-

The Phenolic Warhead (meta-OH): Unlike para-substituted phenols (which easily form toxic quinone imines), the meta-hydroxyl group is electronically distinct. It serves as a hydrogen bond donor/acceptor and a radical scavenger, but with reduced potential for forming electrophilic toxic metabolites compared to its para-isomer.

-

The Formamide Linker (-NHCHO): This group mimics the peptide bond and can act as a bioisostere for the purine ring systems found in ATP. This is critical for its potential interaction with the ATP-binding pockets of kinases.

Physicochemical Properties (Predicted)

| Property | Value | Biological Implication |

| Molecular Weight | 137.14 g/mol | High fragment-based drug design (FBDD) potential. |

| LogP | ~0.9 - 1.2 | Optimal lipophilicity for passive membrane transport. |

| H-Bond Donors | 2 (OH, NH) | Critical for active site anchoring (e.g., Kinase hinge region). |

| H-Bond Acceptors | 2 (O, O) | Facilitates water solubility and receptor interaction. |

| PSA (Polar Surface Area) | ~49 Ų | High oral bioavailability and blood-brain barrier permeability potential. |

Core Biological Activities: Mechanisms & Evidence[2]

Kinase Inhibition (The PI3K Link)

Search data indicates this compound inhibits 3-kinase enzymes. In the context of cellular signaling, this most likely refers to Phosphoinositide 3-kinase (PI3K) or related lipid kinases.

-

Mechanism: The formamide moiety can function as a "hinge binder" within the ATP-binding pocket of the kinase. The planar nature of the formanilide allows it to slot into the hydrophobic cleft, while the meta-hydroxyl group can form specific hydrogen bonds with residues deep in the pocket (e.g., the catalytic lysine or aspartate).

-

Therapeutic Relevance: Inhibition of the PI3K/Akt/mTOR pathway is a primary strategy in oncology (inducing apoptosis in cancer cells) and immunology (modulating B-cell and T-cell activation).

Figure 1: Putative mechanism of action within the PI3K signaling cascade. The compound is hypothesized to block ATP binding at the PI3K catalytic subunit.

Antimicrobial & Antifungal Activity

Phenolic compounds are historically potent antimicrobials. The meta-hydroxyl group allows 3-hydroxyformanilide to interact with bacterial cell membranes, potentially disrupting the lipid bilayer and causing leakage of intracellular components.

-

Spectrum: Likely broad-spectrum with higher efficacy against Gram-positive bacteria (e.g., S. aureus) due to the lack of an outer lipopolysaccharide membrane which often excludes small polar molecules.

-

Synergy: As a precursor to benzoxazinorifamycins, the core scaffold itself may potentiate other antibiotics by increasing membrane permeability.

Antioxidant Properties

The phenolic hydroxyl group is a classic radical scavenger.[1]

-

Mechanism: Hydrogen Atom Transfer (HAT). The phenol donates a hydrogen atom to neutralize free radicals (ROO•), becoming a phenoxyl radical.

-

Stability: The formamido group at the meta position exerts an electronic influence (weakly withdrawing via induction, donating via resonance) that stabilizes the resulting radical, preventing propagation of oxidative damage.

Experimental Validation Frameworks

As a Senior Scientist, you must validate these hypotheses using robust, controlled protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: Quantify the IC50 of 3-hydroxyformanilide against PI3Kα.

Rationale: We use a luminescence assay (e.g., ADP-Glo™) because it directly measures the conversion of ATP to ADP, which is the universal output of kinase activity. It is less prone to interference from fluorescent compounds than FRET-based assays.

Workflow:

-

Preparation: Dissolve 3-hydroxyformanilide in 100% DMSO (Stock 10 mM). Serial dilute (1:3) to generate a dose-response curve (e.g., 100 µM to 0.1 nM).

-

Enzyme Reaction:

-

Mix 2 µL of inhibitor + 4 µL of PI3Kα enzyme (0.5 ng/µL) in kinase buffer.

-

Incubate 15 mins at RT (allows inhibitor to bind active site).

-

Add 4 µL of Substrate/ATP mix (PIP2:PS lipid substrate + 10 µM ATP).

-

Incubate 60 mins at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 mins.

-

-

Analysis: Measure luminescence (RLU). Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Determination of Antioxidant Activity (DPPH Assay)

Objective: Assess the radical scavenging capacity (RSC).[1]

Methodology:

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution should be deep purple).

-

Treatment:

-

Add 100 µL of 3-hydroxyformanilide solution (various concentrations in methanol) to 100 µL DPPH solution in a 96-well plate.

-

Controls: Ascorbic acid (positive control), Methanol + DPPH (negative control).

-

-

Incubation: 30 minutes in the dark at Room Temperature.

-

Measurement: Read Absorbance at 517 nm.

-

Calculation:

Safety & Toxicology Considerations

Before advancing to in vivo models, the metabolic stability and toxicity profile must be assessed.

-

Liver Microsome Stability: Search results indicate activity in liver microsomes. This suggests the compound is metabolized by CYP450 enzymes.

-

Risk: Hydroxylation at the para position (relative to the amine) could lead to a quinone-imine-like intermediate, similar to the hepatotoxic metabolite of paracetamol (NAPQI).

-

Mitigation: The formyl group is generally more stable to hydrolysis than the acetyl group of paracetamol, potentially reducing the rate of deacetylation/deformylation to the primary amine (3-aminophenol), which is more toxic.

-

-

GHS Classification: H315 (Skin Irritant), H319 (Eye Irritant). Standard PPE (gloves, goggles) is required.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for validating the biological activity of this compound.

Figure 2: Decision matrix for prioritizing drug development pathways based on primary screening results.

References

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 2384379, 3-Formylaminophenol. Retrieved January 29, 2026, from [Link]

- Google Patents. (2007). WO2007044729A2 - N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors.

-

MDPI . (2022).[2] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Formoterol Fumarate via N-(3-hydroxyphenyl)formamide

[1]

Executive Summary

Formoterol is a long-acting

This guide presents a direct functionalization strategy starting from

Key Advantages[2][3][4][5][6]

-

Convergent Synthesis: Early installation of the formamide group reduces step count.

-

Regiocontrol: Exploits the para-directing nature of the Fries rearrangement to install the acyl chain specifically at the 4-position relative to the hydroxyl group.

-

Impurity Management: Avoids the formation of nitro-derived impurities common in legacy routes.

Synthetic Strategy & Mechanism

The core challenge in formoterol synthesis is establishing the 1,3,4-trisubstituted benzene ring (1-alkyl, 3-formamido, 4-hydroxy).

Mechanistic Pathway[1][2][6][7][8][9][10][11]

-

Precursor Formation: 3-Aminophenol is selectively

-formylated.[1] -

O-Acylation: The phenol is esterified with bromoacetyl bromide.[1]

-

Fries Rearrangement: Under Lewis acid catalysis (

), the acyl group migrates from the oxygen to the para-position of the ring.[2] This is thermodynamically favored at moderate temperatures and sterically directed away from the formamido group. -

Coupling: The resulting

-haloketone is coupled with the chiral amine side chain.

Pathway Visualization

Caption: Figure 1. Convergent synthetic pathway transforming 3-aminophenol to Formoterol via the key N-(3-hydroxyphenyl)formamide intermediate.[1]

Detailed Experimental Protocol

Phase 1: Preparation of this compound

This step establishes the formamide "anchor" on the aromatic ring.

Reagents:

Procedure:

-

Charge a reactor with 3-aminophenol (109.1 g, 1.0 mol) and toluene (500 mL).

-

Add formic acid (150 mL) dropwise over 30 minutes.

-

Heat the mixture to reflux (

) with a Dean-Stark trap to remove water azeotropically. -

Monitor reaction progress via HPLC (Target: <0.5% starting amine).[1]

-

Cool to

. The product may precipitate.[3] -

Filter the solid, wash with cold toluene, and dry under vacuum at

.

Phase 2: Regioselective Acylation (Fries Rearrangement)

This is the critical step determining the structural integrity of the formoterol core.

Reagents:

-

This compound (from Phase 1)[1]

-

Bromoacetyl bromide (1.1 eq)[1]

-

Aluminum Chloride (

, anhydrous, 3.0 eq) -

Dichloromethane (DCM) or Chlorobenzene[1]

Step 2A: O-Acylation

-

Suspend This compound (137.1 g, 1.0 mol) in DCM (1.0 L) at

. -

Add Bromoacetyl bromide (222.0 g, 1.1 mol) dropwise, maintaining temperature

. -

Add Triethylamine (1.1 eq) slowly to scavenge HBr (optional if using Schotten-Baumann conditions, but direct acid chloride reaction often suffices).[1]

-

Stir for 1 hour. Verify formation of the ester intermediate (O-bromoacetyl derivative) by TLC/HPLC.

Step 2B: The Fries Rearrangement

-

To the solution of the ester intermediate, add Aluminum Chloride (400 g, 3.0 mol) in portions. Caution: Exothermic.[1]

-

Heat the reaction mixture to

for 4–6 hours. -

Quenching: Cool to

and slowly pour the mixture into ice-water ( -

Extract with Ethyl Acetate (

). -

Wash organic layers with brine, dry over

, and concentrate. -

Purification: Recrystallize from Isopropanol/Water to isolate 3-formamido-4-hydroxy-

-bromoacetophenone .

Phase 3: Coupling and Completion

The

Reagents:

-

Intermediate from Phase 2[1]

-

Amine Side Chain: (R,R)-4-methoxy-

-methyl- -

Base:

[1][7]

Procedure:

-

Dissolve the

-bromo ketone (1.0 eq) and the Amine Side Chain (1.0 eq) in Acetonitrile or DMF .[1] -

Add

(2.0 eq) and stir at room temperature for 12–24 hours. -

Filter inorganic salts and concentrate.[1]

-

Reduction: Dissolve the resulting aminoketone in Ethanol. Add

(or use asymmetric hydrogenation with Ru-BINAP for enantiocontrol) to reduce the ketone to the alcohol. -

Debenzylation: If a benzyl protecting group was used on the amine, remove it via catalytic hydrogenation (

, Pd/C). -

Salt Formation: Dissolve the free base in Isopropanol and add Fumaric acid (0.5 eq) to precipitate Formoterol Fumarate .

Critical Process Parameters (CPPs)

| Parameter | Range | Criticality | Rationale |

| Fries Temperature | High | Controls Regioselectivity. | |

| AlCl3 Stoichiometry | 2.5 – 3.5 eq | High | Excess Lewis acid is required to complex both the carbonyl and the amide/phenol oxygens to drive rearrangement. |

| Moisture Content | <0.1% | Medium | Fries rearrangement requires anhydrous conditions; water deactivates the Lewis Acid. |

| Quenching pH | < 2.0 | Medium | Ensures aluminum salts remain soluble in the aqueous phase during workup. |

References

-

Formoterol Process Patents

-

Mechanistic Foundations (Fries Rearrangement)

- M. B. Smith, March's Advanced Organic Chemistry, 7th Ed. "The Fries Rearrangement." Wiley, 2013.

-

Regioselective Friedel–Crafts acylation of nitrogen heterocycles. J. Chem. Soc., Perkin Trans. 1, 2000. Link

-

Precursor Synthesis

Sources

- 1. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmdguru.com [pharmdguru.com]

- 3. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Fries Rearrangement [organic-chemistry.org]

Application Note: N-(3-Hydroxyphenyl)formamide as a Dual-Function Synthon and Metabolic Reference

Abstract

N-(3-Hydroxyphenyl)formamide (CAS 24891-35-8), also known as 3'-hydroxyformanilide, serves two distinct but critical roles in modern medicinal chemistry and toxicology. Primarily, it acts as a versatile synthetic intermediate for the generation of functionalized isocyanides (specifically 3-isocyanophenol), enabling access to complex peptidomimetic libraries via Ugi Multicomponent Reactions (MCRs). Secondarily, it functions as a metabolic biomarker in the degradation pathway of carbamate pesticides (e.g., Formetanate), necessitating its use as a reference standard in ADME/Tox studies. This guide provides validated protocols for its synthesis, conversion to isocyanides, and analytical detection.

Part 1: Synthetic Application – Accessing Diversity via Isocyanides

The Chemist's Rationale

In diversity-oriented synthesis (DOS), isocyanides are powerful reagents. However, commercially available isocyanides are often structurally simple.[1] this compound is the direct precursor to 3-isocyanophenol , a "convertible isocyanide." The meta-hydroxyl group provided by this scaffold is crucial because:

-

Post-Condensation Modification: It allows for further functionalization (e.g., etherification, cyclization) after the multicomponent reaction has constructed the core skeleton.

-

Solubility & Handling: The phenol moiety improves the solubility profile compared to lipophilic aryl isocyanides.

Protocol A: Synthesis of this compound

Objective: High-yield formylation of 3-aminophenol.

Reagents:

-

3-Aminophenol (1.0 eq)

-

Formic acid (98%, 5.0 eq)

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-aminophenol (10 g, 91.6 mmol) in Toluene (100 mL).

-

Addition: Slowly add Formic acid (21 g, ~450 mmol) with stirring. Note: Exothermic reaction; add dropwise.

-

Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap to drive the equilibrium forward. Continue for 4–6 hours until TLC indicates consumption of the amine.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, evaporate the toluene/formic acid azeotrope under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield this compound as off-white crystals.

-

Target Yield: >85%

-

Melting Point: ~123°C

-

Protocol B: Dehydration to 3-Isocyanophenol

Objective: Conversion of the formamide to the reactive isocyanide functionality.

Reagents:

-

This compound (1.0 eq)

-

Phosphorus Oxychloride (POCl₃, 1.1 eq)

-

Triethylamine (Et₃N, 5.0 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck flask and purge with Nitrogen (N₂). Add this compound (5.0 g, 36.5 mmol) and dry DCM (50 mL).

-

Cooling: Cool the suspension to -5°C using an ice/salt bath.

-

Base Addition: Add Triethylamine (25 mL) in one portion. The mixture may clear up.

-

Dehydration: Add POCl₃ (3.7 mL, 40 mmol) dropwise over 20 minutes, maintaining the temperature below 0°C. Critical: Rapid addition causes exotherms that degrade the isocyanide.

-

Reaction: Stir at 0°C for 1 hour. Monitor by IR spectroscopy (appearance of strong -NC stretch at ~2120 cm⁻¹).

-

Quench: Pour the mixture into ice-cold saturated Na₂CO₃ solution (100 mL). Stir vigorously for 10 minutes to hydrolyze excess POCl₃.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate on a rotary evaporator without heating (bath < 30°C). Isocyanides are heat-sensitive.

-

Storage: Use immediately for Ugi reactions or store at -20°C under Argon.

Visualization: Synthetic Workflow

The following diagram illustrates the pathway from the aminophenol precursor to the Ugi product, highlighting the "convertible" nature of the scaffold.

Figure 1: Synthetic workflow transforming 3-aminophenol into a peptidomimetic scaffold via the formamide intermediate.

Part 2: ADME & Toxicology Application – Metabolic Tracking

The Toxicologist's Rationale

This compound is a primary metabolite of Formetanate , a carbamate acaricide used on fruits (citrus, pome). Regulatory guidelines (EPA/EFSA) require the identification of pesticide residues. The metabolic pathway involves the hydrolysis of the carbamate ester to the formamide, followed by deformylation to the amine.

-

Significance: The formamide metabolite retains the aniline structure, which is a structural alert for potential genotoxicity, though often less toxic than the parent carbamate (which inhibits Acetylcholinesterase).

Protocol C: Analytical Detection (LC-MS/MS)

Objective: Identification of this compound in biological matrices (urine/plasma).

Instrument Parameters:

-

System: HPLC coupled with Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 5 | 0.3 |

| 1.0 | 5 | 0.3 |

| 6.0 | 95 | 0.3 |

| 8.0 | 95 | 0.3 |

| 8.1 | 5 | 0.3 |

MS/MS Transitions (MRM Mode):

-

Precursor Ion: [M+H]⁺ = 138.1 m/z

-

Quantifier Ion: 110.1 m/z (Loss of CO, characteristic of formamides).

-

Qualifier Ion: 93.1 m/z (Loss of NHCHO group, formation of hydroxyphenyl cation).

Visualization: Metabolic Pathway

This diagram maps the degradation of Formetanate, highlighting the position of the formamide metabolite.

Figure 2: Metabolic degradation pathway of Formetanate showing the transient formamide intermediate.

Part 3: Safety & Handling

-

Hazard Identification: this compound is an irritant. Like many aniline derivatives, it may have potential for skin sensitization.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The compound is relatively stable but should be kept away from strong oxidizing agents.

References

-

Metabolism of Formetanate: United States Environmental Protection Agency. (2006). Reregistration Eligibility Decision (RED) for Formetanate Hydrochloride. Retrieved from [Link]

-

Isocyanide Synthesis: Salami, S. A., et al. (2022).[2] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Molecules, 27(19), 6708. Retrieved from [Link]

-

Ugi Reaction Applications: Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17-89. Retrieved from [Link]

-

Compound Data: PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

Sources

Application Note: N-(3-Hydroxyphenyl)formamide as a Scaffold for Fused Heterocycles

[1]

Executive Summary

This compound represents a bifunctional "gateway scaffold" in medicinal chemistry. Unlike its ortho-isomer (which rapidly cyclizes to benzoxazole), the meta-isomer offers a unique electronic landscape that directs electrophilic cyclization to the para-position relative to the nitrogen (and ortho to the hydroxyl), enabling the construction of 7-substituted quinolines .

This guide details the Meth-Cohn Vilsmeier-Haack Cyclization , the most robust protocol for converting this building block into 2-chloro-7-hydroxyquinoline-3-carbaldehyde derivatives—critical intermediates for anticancer (e.g., Camptothecin analogs) and antibiotic drug discovery.[1]

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 24891-35-8 |

| IUPAC Name | This compound |

| Molecular Weight | 137.14 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in water/DCM.[1] |

| pKa | ~9.8 (Phenolic OH), ~14 (Amide NH) |

| Storage | Hygroscopic.[1] Store under inert atmosphere at 2–8°C. |

Core Application: Meth-Cohn Quinoline Synthesis[1][2][3]

The primary application of this compound is the synthesis of 2-chloro-3-formylquinolines .[1] The reaction proceeds via the in situ generation of a Vilsmeier reagent (chloromethyleneiminium salt) which attacks the electron-rich aromatic ring.

Critical Strategic Decision: Hydroxyl Protection

Direct reaction of the free phenol with POCl

-

Pathway A (Recommended):

-Protection (Tosyl/Methyl) -

Pathway B (Direct): Yields 2,7-dichloroquinoline derivatives (phenolic OH converted to Cl).[1]

Protocol: Synthesis of 7-Hydroxyquinoline-3-carbaldehyde Derivatives

Phase 1: Pre-Reaction Protection (O-Tosylation)

Rationale: The tosyl group is stable to Vilsmeier conditions but easily cleaved during hydrolytic workup or subsequent steps.

-

Dissolution: Dissolve this compound (10 mmol) in anhydrous acetone (50 mL).

-

Base Addition: Add anhydrous

(12 mmol) and stir at RT for 15 min. -

Tosylation: Dropwise add

-toluenesulfonyl chloride (11 mmol) in acetone. Reflux for 3 hours. -

Isolation: Filter inorganic salts, concentrate filtrate, and recrystallize from EtOH to obtain N-(3-tosyloxyphenyl)formamide .

Phase 2: Vilsmeier-Haack Cyclization (Meth-Cohn)

Rationale: POCl

-

Reagent Preparation: In a flame-dried flask under

, cool anhydrous DMF (30 mmol, 3 equiv) to 0°C. -

Activation: Dropwise add POCl

(70 mmol, 7 equiv). Caution: Exothermic. Stir for 30 min at 0°C to form the Vilsmeier salt (white/yellow precipitate may form). -

Addition: Add N-(3-tosyloxyphenyl)formamide (10 mmol) in minimal DMF.

-

Cyclization: Heat the mixture to 85–95°C for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

-

Quenching: Cool to RT. Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Hydrolysis: Neutralize carefully with saturated NaOAc or NaHCO

to pH 5–6. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde. -

Purification: Filter the yellow precipitate. Recrystallize from acetonitrile/ethanol.

Yield Expectation: 65–80% of 2-chloro-7-tosyloxyquinoline-3-carbaldehyde .[1]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the transformation from the formamide to the quinoline core, highlighting the regioselective ring closure.

Figure 1: Mechanistic flow of the Meth-Cohn synthesis. The formamide nitrogen is converted to a chloroiminium species, which attacks the aromatic ring at the activated position ortho to the protected hydroxyl group.

Downstream Applications

The 2-chloro-3-formyl moiety is a "privileged" dual-electrophile.[1] The chlorine at C2 is labile to nucleophilic aromatic substitution (

| Target Scaffold | Reagents | Reaction Type |

| Furo[2,3-b]quinolines | Annulation | |

| Pyrimido[4,5-b]quinolines | Urea/Thiourea condensation | Biginelli-like Cyclization |

| 7-Hydroxyquinoline | Reduction/Deprotection |

Troubleshooting Guide

-

Low Yield: Ensure DMF is anhydrous. Water destroys the Vilsmeier reagent.

-

Regioisomers: The 5-substituted isomer is rarely observed due to steric hindrance at the position between the nitrogen and the bulky

-protecting group. -

Tarry Products: Control the temperature strictly. Exceeding 100°C often leads to polymerization of the electron-rich phenol ring.

References

-

Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 1. The Vilsmeier–Haack Cyclisation of Acetanilides. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1] Link

-

Cameron, M., et al. (2012).[1] One-Pot Preparation of 7-Hydroxyquinoline. Synthetic Communications, 42(15), 2219-2228.[1] Link[1]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2012).[1] 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Chemical Papers, 66, 239–254.[1] Link[1]

-

Rajanna, K. C., et al. (2013).[1] Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration.[2] Green and Sustainable Chemistry, 3, 24-29.[1] Link

role of N-(3-hydroxyphenyl)formamide in materials science research

Application Note: N-(3-hydroxyphenyl)formamide in Materials Science & Bio-Tracking

Executive Summary

This compound (CAS: 24891-35-8), also known as 3'-Hydroxyformanilide, represents a distinct class of bifunctional aromatic scaffolds utilized in advanced materials synthesis and pharmaceutical toxicology. Its structural duality—possessing both a phenolic hydroxyl group (H-bond donor) and a formamide moiety (masked isocyanate/isocyanide precursor)—makes it a versatile intermediate for self-polymerizing polyurethane precursors , benzoxazole-based functional coatings , and multicomponent polymerizations . Furthermore, as a primary metabolite of the carbamate pesticide Formetanate, it serves as a critical biomarker in environmental toxicology and drug safety profiling.

Part 1: Chemical Identity & Properties

| Property | Specification |

| CAS Number | 24891-35-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| Melting Point | 102–105 °C (Decomposes >376 °C) |

| pKa | ~9.8 (Phenolic OH), ~14 (Amide NH) |

Part 2: Materials Science Applications & Protocols

Synthesis of High-Purity Monomer (Green Catalytic Route)

Context: Traditional formylation uses reagents like acetic formic anhydride, which generates waste. For materials-grade purity (required for polymerization), a catalytic route using solid acid catalysts or direct condensation is preferred to minimize trace impurities that terminate chain growth.

Protocol: Zn-Catalyzed N-Formylation Objective: Synthesize this compound from m-aminophenol with >95% yield.

-

Reagents:

-

m-Aminophenol (10 mmol)

-

Formic acid (85%, 15 mmol)

-

Catalyst: Zn(Meri-Ald-Py) or heterogeneous solid acid catalyst (e.g., sulfated zirconia).

-

Solvent: Toluene (for azeotropic water removal) or solvent-free conditions.

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with m-aminophenol and the Zn-catalyst (5 mol%).

-

Step 2: Add Formic acid dropwise at room temperature.

-

Step 3: Heat the mixture to 70°C. If using toluene, attach a Dean-Stark trap to remove water.

-

Step 4: Monitor reaction by TLC (Ethyl Acetate:Hexane 1:1). Completion typically occurs within 10–30 minutes.

-

Step 5: Filter the hot solution to recover the solid catalyst.

-

Step 6: Cool the filtrate to 4°C to crystallize the product. Recrystallize from ethanol/water if necessary.

-

-

Validation:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.05 (s, 1H, -NH), 9.45 (s, 1H, -OH), 8.23 (s, 1H, -CHO), 7.0-7.2 (m, aromatic protons).

-

Functional Transformation: Dehydration to Isocyanide Monomers

Context: The formamide group is a "masked" isocyanide. By dehydrating this group, researchers generate 3-hydroxyphenyl isocyanide , a highly reactive monomer for Passerini and Ugi multicomponent polymerizations. This enables the synthesis of peptidomimetic polymers with pendant hydroxyl groups for further cross-linking.

Protocol: POCl₃-Mediated Dehydration Safety: POCl₃ is corrosive. Perform in a fume hood.

-

Reagents:

-

This compound (5 mmol)

-

Phosphorus Oxychloride (POCl₃, 3 mmol)

-

Triethylamine (Et₃N, 15 mmol)

-

Solvent: Dry Dichloromethane (DCM)

-

-

Procedure:

-

Step 1: Dissolve the formamide in dry DCM (20 mL) and cool to 0°C under N₂ atmosphere.

-

Step 2: Add Et₃N followed by the dropwise addition of POCl₃. Maintain temperature <5°C.

-

Step 3: Stir for 30 minutes. The solution will turn deep colored.

-

Step 4: Quench with saturated Na₂CO₃ solution (slowly).

-

Step 5: Extract with DCM, dry over MgSO₄, and concentrate.

-

Step 6: Purify immediately via flash chromatography (neutral alumina) as isocyanides can be unstable.

-

-

Application: The resulting isocyanide is reacted with aldehydes and carboxylic acids (Passerini reaction) to form high-density functionalized polymer backbones.

Figure 1: Synthetic workflow converting m-aminophenol to functional materials and biomarkers via the formamide intermediate.[1]

Part 3: Pharmaceutical & Toxicology Protocols

Metabolite Tracking (Formetanate Biomarker)

Context: In drug development and agrochemical safety, this compound is the primary hydrolytic metabolite of Formetanate . Quantifying it is essential for assessing exposure limits and metabolic stability in liver microsomes.

Protocol: LC-MS/MS Quantification in Biological Matrices Objective: Detect trace levels (ng/mL) in plasma or microsomal incubations.

-

Sample Preparation:

-

Aliquot 50 µL of plasma/microsomal supernatant.

-

Precipitate proteins with 150 µL ice-cold Acetonitrile containing internal standard (e.g., d4-acetaminophen).

-

Centrifuge at 10,000 x g for 10 min.

-

-

LC Parameters:

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

MS Parameters (MRM Mode):

-

Precursor Ion: m/z 138.1 [M+H]⁺

-

Product Ion (Quantifier): m/z 110.1 (Loss of CO, characteristic of formamides).

-

Product Ion (Qualifier): m/z 93.1 (Loss of NHCHO).

-

-

Data Interpretation:

-

The formamide peak typically elutes earlier than the parent carbamate due to increased polarity from the hydroxyl group.

-

Part 4: Characterization Data

| Technique | Characteristic Signal | Interpretation |

| FT-IR | 3200–3400 cm⁻¹ (Broad) | O-H and N-H stretching (H-bonding network). |

| FT-IR | 1660–1690 cm⁻¹ (Strong) | C=O Amide I band (Diagnostic for formamide). |

| ¹H NMR | δ 8.2–8.3 ppm (Singlet/Doublet) | Formyl proton (-CH O). Appears as doublet if cis/trans rotamers exist. |

| ¹H NMR | δ 9.4–9.5 ppm (Singlet) | Phenolic -OH. Disappears on D₂O shake. |

| MS (ESI+) | m/z 138.1 [M+H]⁺ | Protonated molecular ion. |

References

-

CymitQuimica. (2025). This compound: CAS 24891-35-8 Properties and Applications.[2]Link

-

Royal Society of Chemistry. (2021). Catalyst free N-formylation of aromatic amines using NaBH4 and CO2.[3] RSC Advances. Link

-

BenchChem. (2024). Formetanate Hydrochloride and its Metabolite 3'-Hydroxyformanilide.Link

-

National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. Link

-

ResearchGate. (2023). Synthesis of isocyanides via formamide dehydration utilizing optimized reaction conditions.Link

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:24891-35-8 | Chemsrc [chemsrc.com]

- 3. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]

N-(3-hydroxyphenyl)formamide derivatives and their applications

Scaffolds for Non-Hepatotoxic Analgesic Development

Executive Summary & Scientific Rationale

The ubiquitous analgesic paracetamol (acetaminophen) suffers from a critical metabolic flaw: the formation of the hepatotoxic metabolite NAPQI (

This guide details the application of

Key Application Areas:

-

Medicinal Chemistry: Development of "Safer-than-Acetaminophen" analgesics.

-

Toxicology: Comparative hepatotoxicity screening (HepG2 models).

-

Synthetic Intermediates: Precursors for benzoxazoles and carbamate agrochemicals.

Chemical Synthesis & Functionalization[1]

The synthesis of 3-HPF requires strict control to prevent

Protocol A: Chemoselective Synthesis of 3-HPF

Principle: Utilization of catalytic formic acid under controlled thermal conditions favors the thermodynamic amide product over the kinetic ester product.

Materials:

-

3-Aminophenol (CAS: 591-27-5)

-

Formic acid (85% or 98%)

-

Toluene (for azeotropic removal of water)

-

Dean-Stark apparatus

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask, dissolve 3-aminophenol (10.9 g, 100 mmol) in Toluene (100 mL).

-

Addition: Add Formic acid (15 mL, ~400 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

-

Reflux: Attach a Dean-Stark trap and reflux at 110°C for 4–6 hours. Monitor water collection to gauge reaction progress.

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The amine starting material (

) should disappear; product appears at -

Workup: Cool to room temperature. The product often precipitates. If not, evaporate toluene under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield Expectation: 85–92% as off-white crystals.

Protocol B: Structural Validation (QC Criteria)

To ensure the formyl group is on the Nitrogen and not the Oxygen, verify the following spectral signatures:

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H-NMR | Chemical Shift | Formyl proton ( | |

| 1H-NMR | Exchange | Phenolic | |

| IR | Wavenumber | 1660–1690 | Amide I band (Carbonyl). Esters appear higher (>1730 |

| IR | Wavenumber | 3200–3400 | Broad |

Visualizing the Metabolic Safety Advantage

The primary application of 3-HPF derivatives is in reducing metabolic toxicity. The diagram below illustrates the mechanistic divergence between Paracetamol (Para-isomer) and 3-HPF (Meta-isomer).

Figure 1: Mechanistic divergence. The meta-substitution pattern of 3-HPF prevents the formation of the toxic quinone-imine intermediate (NAPQI) characteristic of paracetamol.

Biological Application Protocols

Protocol C: Hepatotoxicity Screening (HepG2 Model)

Objective: Quantify the safety margin of 3-HPF compared to Paracetamol.

-

Cell Culture: Seed HepG2 (human liver carcinoma) cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Vehicle Control: 0.1% DMSO.

-

Reference: Paracetamol (0.1 mM to 20 mM).

-

Test Compound: 3-HPF (0.1 mM to 20 mM).

-

-

Incubation: Expose cells for 24 hours.

-

Readout (MTT Assay):

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Data Analysis: Calculate

.-

Success Criteria: 3-HPF should exhibit an

significantly higher (lower toxicity) than Paracetamol (typically >10 mM vs ~5-8 mM for Paracetamol in this model).

-

Protocol D: Analgesic Efficacy (In Vitro COX Inhibition)

Objective: Verify if the structural change affects the ability to inhibit Cyclooxygenase enzymes.

-

Assay Kit: Use a commercial COX-1/COX-2 Inhibitor Screening Kit (Fluorometric).

-

Enzyme Prep: Reconstitute recombinant COX-1 and COX-2.

-

Reaction:

-

Incubate Enzyme + Heme + Test Compound (3-HPF) for 10 mins at 25°C.

-

Initiate reaction with Arachidonic Acid + ADHP (fluorescent probe).

-

-

Measurement: Read Fluorescence (Ex/Em 535/587 nm).

-

Interpretation:

-

Paracetamol is a weak COX inhibitor (often acting via peroxidase site or COX-3 in CNS).

-

Note: 3-HPF may show weak peripheral COX inhibition. If negative, consider TRPA1/TRPV1 channel assays, as formamides often interact with transient receptor potential channels.

-

Derivative Workflow for SAR Studies

To optimize the scaffold, researchers should generate a library of derivatives. The workflow below outlines the logical progression from the core scaffold to functionalized candidates.

Figure 2: Structure-Activity Relationship (SAR) expansion workflow. The 3-HPF core allows for three distinct vectors of modification to tune lipophilicity and binding affinity.

References

-

Comparative Analgesic Efficacy: Hyllested, M., et al. "Comparative effect of paracetamol, NSAIDs or their combination in post-operative pain management: A qualitative review."[1] British Journal of Anaesthesia, 2002.[1]

-

Synthesis Protocol: "A New, Simple Procedure for the Synthesis of Formyl Amides." ResearchGate, 2025.

-

Metabolic Toxicity Mechanisms: Vandenbulcke, M., et al. "Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat."[2] Archives of Toxicology, 1994.[2]

-

Prebiotic & Green Chemistry: "Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide." PMC - NIH, 2023.

-

3-Aminophenol Preparation: "Preparation of 3-aminophenol." PrepChem, Accessed 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Hydroxyphenyl)formamide Synthesis

Executive Summary & Reaction Overview

Objective: Synthesize N-(3-hydroxyphenyl)formamide (CAS: 24891-35-8) with >90% chemoselectivity and high isolated yield.

The Challenge: The synthesis of this compound presents a classic chemoselectivity problem. The substrate, 3-aminophenol, contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH). While the amine is more nucleophilic, O-formylation is a common side reaction under aggressive conditions. Additionally, the electron-rich phenolic ring makes the substrate prone to oxidation (turning "tarry black") and the product difficult to crystallize.

The Solution: This guide prioritizes a Kinetic Control Strategy using azeotropic water removal or catalytic activation to favor N-formylation over O-formylation.

Reaction Scheme

Figure 1: Reaction pathway highlighting the divergence between the desired N-formylation and the unwanted O-formylation.

Standard Operating Procedure (SOP)

Method A: Azeotropic Reflux (The "Golden Standard" for Scalability)

This method uses toluene to continuously remove water, driving the equilibrium forward without requiring expensive coupling agents.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 3-Aminophenol (1.0 equiv)

-

Reagent: Formic acid (1.5 - 2.0 equiv, 85-98%)

-

Solvent: Toluene (Reagent Grade)

-

Setup: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Protocol

-

Dissolution: Suspend 3-aminophenol in toluene (approx. 10 mL per gram of substrate) in the reaction flask.

-

Addition: Add formic acid dropwise at room temperature. Note: An exotherm may occur as the ammonium formate salt forms.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap.

-

Endpoint: Continue reflux until water collection ceases (typically 3–6 hours). Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (more polar) should disappear.

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature. The product may precipitate as an oil or solid.

-

Decant the toluene.

-

Purification: Dissolve the crude residue in minimal hot Ethyl Acetate or Ethanol. If the product is dark (oxidized), treat with activated charcoal, filter hot, and recrystallize/precipitate by adding Hexane or cold water.

-

Troubleshooting & Optimization (Q&A)

Issue 1: "My product looks like a black tar/oil instead of a solid."

Diagnosis: Oxidation of the phenol ring. Aminophenols are highly sensitive to air oxidation, especially at high temperatures and basic pH. Corrective Action:

-

Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

-

Antioxidant: Add a pinch of sodium dithionite (Na₂S₂O₄) during the workup/recrystallization step to reduce colored quinone impurities back to phenols.

-

Purification: If the oil refuses to solidify, it is likely impure. Perform flash column chromatography (Silica gel, MeOH/DCM gradient). Pure this compound is often a viscous oil that solidifies slowly upon standing or seeding.

Issue 2: "I am seeing a spot corresponding to the O-formylated side product."

Diagnosis: Thermodynamic control failure. The phenolic -OH has reacted.[1][2] Corrective Action:

-

Selective Hydrolysis: The ester bond (O-formyl) is more labile than the amide bond (N-formyl). Treat the crude mixture with mild aqueous base (e.g., NaHCO₃ solution) at room temperature for 30 minutes. This will hydrolyze the O-formyl group back to the phenol without cleaving the amide.

-

Temperature: Ensure you are not overheating. The reaction should be kept at the boiling point of the azeotrope, not higher.

Issue 3: "The yield is below 60%."

Diagnosis: Incomplete water removal or loss during workup. Corrective Action:

-

Check the Trap: Ensure the Dean-Stark trap is functioning and the toluene is dry before starting.

-

Solubility Check: The product is moderately water-soluble. Do not wash with large volumes of water. Use brine for extractions and re-extract the aqueous layer with Ethyl Acetate.

Optimization Data & Parameters

The following table summarizes critical parameters for yield optimization based on kinetic studies.

| Parameter | Recommended Range | Effect on Yield | Effect on Selectivity |

| Stoichiometry | 1.2 – 1.5 equiv Formic Acid | High: Excess drives equilibrium. | Neutral: Excess acid does not significantly increase O-formylation if Temp is controlled. |

| Temperature | 80°C – 110°C | High: Required for dehydration.[3] | Moderate: Too high (>140°C) promotes O-formylation.[3] |

| Solvent | Toluene or Xylene | High: Essential for water removal.[3] | High: Non-polar solvents suppress phenol ionization. |

| Catalyst | ZnO (10-20 mol%) | Moderate: Accelerates rate.[3] | High: Lewis acids can improve N-selectivity [1]. |

Decision Tree for Workflow

Use this logic flow to determine your next experimental step.

Figure 2: Post-reaction decision tree for purification and troubleshooting.

References

-

Hosseini-Sarvari, M. (2011).[3] ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. Molecules.

-

Reddy, B. M., et al. (2018). Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. Advanced Synthesis & Catalysis.

-

BenchChem. (2025).[4] Optimization of N-Formyl-2-aminophenol synthesis (Analogous chemistry).

-

Organic Syntheses. (1940). N-Methylformanilide (Azeotropic distillation method). Org. Synth. 20, 66.

Sources

Technical Guide: Hydrolysis Kinetics & Stability of N-(3-hydroxyphenyl)formamide

Executive Summary & Chemical Context[1][2][3][4]

N-(3-hydroxyphenyl)formamide (also known as 3-formamidophenol) is a critical intermediate often encountered as an impurity in the synthesis of 3-aminophenol derivatives or as a reactive metabolite. Unlike robust acetamides, formanilides are chemically labile. Their stability is heavily influenced by the unique electronic interplay between the electron-withdrawing formyl group and the ionizable phenolic hydroxyl group (

This guide provides the framework for determining its hydrolysis rate constants (

The pH Stability Profile (Mechanism & Expectations)

The Theoretical Profile

The hydrolysis of this compound follows pseudo-first-order kinetics (

However, unlike simple amides, the presence of the 3-hydroxyl group creates a distinct "inflection" in the basic region.

| pH Region | Dominant Mechanism | Mechanistic Insight |

| Acidic (pH < 4) | Specific Acid Catalysis | Protonation of the carbonyl oxygen activates the amide bond toward water attack. Rate increases linearly with decreasing pH. Fastest degradation zone. |

| Neutral (pH 4–8) | Water Reaction ( | The "pH-independent" valley. Hydrolysis is slowest here, driven by uncatalyzed water attack. This is the region of maximum stability. |

| Basic (pH > 9) | Specific Base Catalysis | Hydroxide ( |

Visualizing the Pathway

The following diagram illustrates the competitive pathways: the desired hydrolysis and the parasitic oxidation of the product.

Caption: Reaction scheme showing acid/base hydrolysis pathways and the critical oxidative instability of the 3-aminophenol product.

Troubleshooting & FAQs

Q1: My kinetic plots are non-linear (deviating from first-order). Why?

Diagnosis: This usually stems from one of three issues:

-

Buffer Catalysis: If you use high concentrations of buffer (e.g., >50 mM Acetate or Phosphate), the buffer species themselves can catalyze the reaction.

-

Fix: Perform the experiment at three different buffer concentrations (e.g., 10, 20, 50 mM) but constant ionic strength. Extrapolate

to zero buffer concentration.

-

-

pH Drift: Formic acid is generated during the reaction. In weak buffers (pH 6-8), this can shift the pH, altering the rate.

-

Fix: Ensure buffer capacity is at least 50mM or use a pH-stat titrator.

-

-

Product Inhibition/Oxidation: If the solution turns pink/brown, the product (3-aminophenol) is oxidizing. These oxidation products can react with the starting material.

Q2: I see poor mass balance (Reactant loss > Product gain).